N-(5-BROMO-2-PYRIDYL)-4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
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Overview
Description
N-(5-BROMO-2-PYRIDYL)-4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-BROMO-2-PYRIDYL)-4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include 5-bromo-2-pyridine, 1,3-dimethyl-1H-pyrazole, and various quinoline derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(5-BROMO-2-PYRIDYL)-4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoline compounds.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions may produce various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-BROMO-2-PYRIDYL)-4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure similar to the quinoline moiety in the compound.
Pyridine: The pyridine ring is a common structural feature.
Pyrazole: The pyrazole ring is another similar structural component.
Uniqueness
N-(5-BROMO-2-PYRIDYL)-4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C23H26BrN5O2 |
---|---|
Molecular Weight |
484.4g/mol |
IUPAC Name |
N-(5-bromopyridin-2-yl)-4-(1,3-dimethylpyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C23H26BrN5O2/c1-12-15(11-29(5)28-12)20-19(22(31)27-18-7-6-14(24)10-25-18)13(2)26-16-8-23(3,4)9-17(30)21(16)20/h6-7,10-11,20,26H,8-9H2,1-5H3,(H,25,27,31) |
InChI Key |
FLQIEXNWQMHHOG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CN(N=C3C)C)C(=O)NC4=NC=C(C=C4)Br |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CN(N=C3C)C)C(=O)NC4=NC=C(C=C4)Br |
Origin of Product |
United States |
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